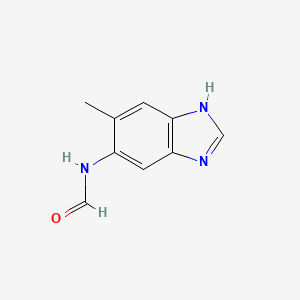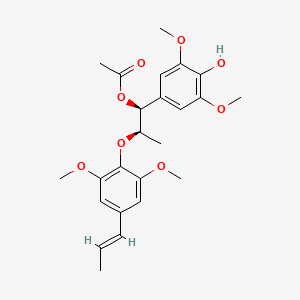
7-O-Acetyl-4-O-demethylpolysyphorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-Acetyl-4-O-demethylpolysyphorin is a natural product used for research related to life sciences . It is a compound with the molecular formula C24H30O8 . It is isolated from the herbs of Liriodendron chinense .
Molecular Structure Analysis
This compound contains a total of 62 atoms; 30 Hydrogen atoms, 24 Carbon atoms, and 8 Oxygen atoms . The molecular weight of this compound is 446.5 .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 446.5 . The compound has a molecular formula of C24H30O8 .Wissenschaftliche Forschungsanwendungen
Acetylation and Deacetylation in Cancer Therapy
- Histone deacetylase inhibitors (HDIs) have emerged as a novel class of anticancer agents. These compounds, including hydroxamic acids and benzamides, regulate gene expression through modifying the acetylation status of histones, showing promise in cancer treatment. Clinical trials have demonstrated the safety and potential efficacy of HDIs in cancer therapy, suggesting their use in combination with classical chemotherapy or DNA-demethylating agents could benefit cancer patients (Kouraklis & Theocharis, 2006).
Cardiovascular Diseases and Acetylation
- Lysine acetylation/deacetylation modifications play a crucial role in cardiovascular diseases (CVDs). Acetylation modifications, regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), impact various pathophysiological processes in CVD development. Class II and III HDACs exhibit protective roles against cardiac and vessel injury, whereas class I HDACs have adverse effects on the myocardium. This suggests that selective HDAC inhibitors might have therapeutic potential in treating CVDs (Li, Ge, & Li, 2019).
Epigenetic Modifications and Therapy
- LSD1 (lysine-specific demethylase 1) inhibitors have gained attention for their role in treating cancer and other diseases by modulating gene expression. LSD1 is critical for the expression of genes involved in cancer, viral infections, cardiovascular, and neurodegenerative disorders. The development of potent and selective LSD1 inhibitors could lead to new therapeutic strategies for various diseases, highlighting the importance of epigenetic modifications in disease treatment and the potential for personalized medicine (Stazi et al., 2016).
Eigenschaften
IUPAC Name |
[(1S,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-8-9-16-10-20(29-6)24(21(11-16)30-7)31-14(2)23(32-15(3)25)17-12-18(27-4)22(26)19(13-17)28-5/h8-14,23,26H,1-7H3/b9-8+/t14-,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYFNJXUVYHODL-JXYMISIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)OC)OC(C)C(C2=CC(=C(C(=C2)OC)O)OC)OC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C(=C1)OC)O[C@H](C)[C@H](C2=CC(=C(C(=C2)OC)O)OC)OC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

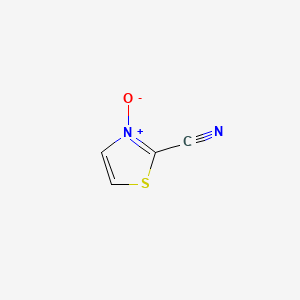
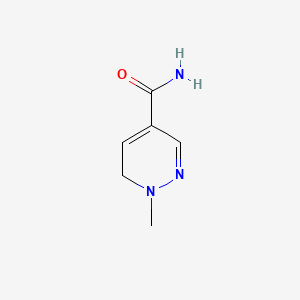

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)
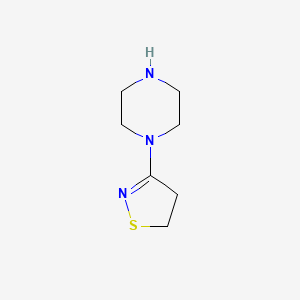
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)
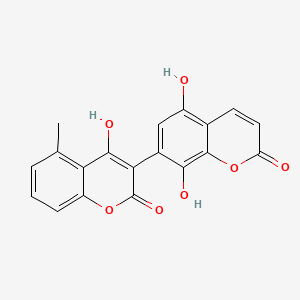
![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)
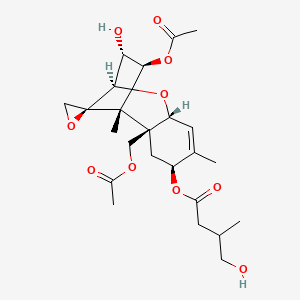
![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)
